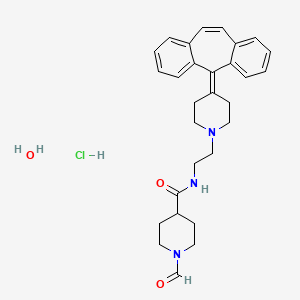
バクチオール
概要
説明
バクチオールは、バブチとしても知られる植物Psoralea corylifoliaの種子と葉から抽出される天然化合物です。これはメローテルペノイドであり、部分的にテルペノイド構造を持つことを意味します。 バクチオールは近年、抗酸化、抗炎症、抗老化効果など、幅広い生物学的および薬理学的特性を持つことから注目を集めています .
科学的研究の応用
Bakuchiol has a wide range of scientific research applications:
Biology: It has been studied for its antioxidant and anti-inflammatory properties, which make it a potential candidate for treating oxidative stress-related diseases
Medicine: Bakuchiol has shown promise in the treatment of skin conditions like acne, melasma, and photoaging. .
Industry: Bakuchiol is widely used in the cosmetic industry as a natural alternative to retinol due to its anti-aging effects and better skin tolerance
作用機序
バクチオールは、様々な分子標的と経路を通じて効果を発揮します。
将来の方向性
生化学分析
Biochemical Properties
Bakuchiol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions of bakuchiol is with tyrosinase, an enzyme involved in melanin production. Bakuchiol inhibits tyrosinase activity, thereby reducing melanin synthesis and helping to lighten hyperpigmented areas of the skin . Additionally, bakuchiol has been shown to modulate the activity of collagen and extracellular matrix synthesis enzymes, promoting skin elasticity and firmness .
Cellular Effects
Bakuchiol exerts significant effects on various types of cells and cellular processes. It enhances cell turnover by promoting the replacement of dead skin cells with new ones, which helps improve skin texture and tone . Bakuchiol also stimulates collagen production, leading to increased skin plumpness and reduced appearance of fine lines and wrinkles . Furthermore, bakuchiol acts as an antioxidant, protecting cells from damage caused by environmental and ultraviolet (UV) exposure . It also influences cell signaling pathways, such as the retinoic acid receptors, and regulates gene expression related to skin health .
Molecular Mechanism
At the molecular level, bakuchiol exerts its effects through various mechanisms. It binds to and inhibits tyrosinase, reducing melanin production . Bakuchiol also modulates the retinoic acid receptors, leading to the upregulation of collagen and extracellular matrix synthesis enzymes . Additionally, bakuchiol has been shown to inhibit the activity of human carboxylesterase 2 (hCE2), an enzyme involved in drug metabolism . These interactions contribute to bakuchiol’s anti-aging, anti-inflammatory, and skin-brightening effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of bakuchiol have been observed to change over time. In vitro release studies have shown that bakuchiol exhibits a cumulative release over a 24-hour period, indicating its sustained activity . Stability assessments have demonstrated that bakuchiol remains stable at 5°C for at least 90 days . Long-term studies have also indicated that bakuchiol maintains its efficacy in promoting skin health and reducing hyperpigmentation over extended periods .
Dosage Effects in Animal Models
The effects of bakuchiol vary with different dosages in animal models. Studies have shown that bakuchiol treatment at dosages of 10 and 20 mg/kg reduces nasal symptoms in mice with allergic rhinitis . Higher dosages of bakuchiol have been associated with decreased levels of pro-inflammatory cytokines, immunoglobulins, and histamine in animal models
Metabolic Pathways
Bakuchiol is involved in several metabolic pathways. The aromatic ring of bakuchiol is derived from the phenylpropane pathway, while the monoterpene side chain is derived from the mevalonate pathway (MVA) . Bakuchiol interacts with enzymes such as isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are key intermediates in the MVA pathway . These interactions contribute to the biosynthesis and metabolic activity of bakuchiol.
Transport and Distribution
Bakuchiol is transported and distributed within cells and tissues through various mechanisms. It can be encapsulated in transfersomes, which are vesicular delivery systems that enhance its skin permeation and retention . In vitro and ex vivo studies have shown that bakuchiol exhibits high encapsulation efficiency and sustained release, leading to increased retention within the skin layers . These properties make bakuchiol an effective ingredient for topical applications.
Subcellular Localization
The subcellular localization of bakuchiol plays a crucial role in its activity and function. Bakuchiol has been shown to localize within the skin cells, where it interacts with various cellular components . It modulates the activity of enzymes involved in melanin production and collagen synthesis, leading to its skin-brightening and anti-aging effects
準備方法
合成経路と反応条件
バクチオールは、様々な化学経路によって合成できます。一般的な方法の1つは、石油エーテルやエタノールなどの溶媒を用いてPsoralea corylifoliaからバクチオールを抽出することです。 抽出物はその後、カラムクロマトグラフィーによって精製されます . 別の方法としては、シリカゲルカラムクロマトグラフィーを用いて粗抽出物からバクチオールを分離する方法があります .
工業生産方法
バクチオールの工業生産は、通常、Psoralea corylifoliaの種子からの大規模な抽出を伴います。種子は粉砕され、石油エーテルを用いた低温浸漬抽出にかけられます。 その後、溶媒を回収し、バクチオール抽出物をカラムクロマトグラフィーによってさらに精製します .
化学反応の分析
反応の種類
バクチオールは、酸化、還元、置換など、様々な化学反応を起こします。 フェノール性ヒドロキシル基があり、これらの反応に関与できます .
一般的な試薬と条件
酸化: バクチオールは、過マンガン酸カリウムや過酸化水素などの試薬を用いて酸化できます。
還元: 還元反応は、水素化ホウ素ナトリウムなどの試薬を用いて行うことができます。
置換: 置換反応は、多くの場合、フェノール性ヒドロキシル基を伴い、ハロゲン化アルキルなどの試薬を用いて行うことができます
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 例えば、バクチオールの酸化はキノン類の生成につながる可能性があり、還元はアルコール類の生成につながる可能性があります .
科学研究への応用
バクチオールは、幅広い科学研究への応用があります。
化学: バクチオールは、潜在的な生物学的活性を有する様々なアナログや誘導体の合成のための足場として使用されています.
生物学: バクチオールは、抗酸化作用と抗炎症作用が研究されており、酸化ストレス関連疾患の治療に有望な候補となっています
類似化合物との比較
バクチオールは、抗老化効果が似ていることから、レチノールと比較されることがよくあります。 レチノールとは異なり、バクチオールは皮膚刺激を起こさず、光や酸素の存在下でもより安定しています . その他の類似化合物としては、
レチノール: 抗老化スキンケア製品で広く使用されているビタミンAの一種です。
レスベラトロール: 赤ワインやブドウに含まれる天然化合物で、抗酸化作用が知られています
特性
IUPAC Name |
4-[(1E,3S)-3-ethenyl-3,7-dimethylocta-1,6-dienyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O/c1-5-18(4,13-6-7-15(2)3)14-12-16-8-10-17(19)11-9-16/h5,7-12,14,19H,1,6,13H2,2-4H3/b14-12+/t18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFYJSSARVMHQJB-QIXNEVBVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C)(C=C)C=CC1=CC=C(C=C1)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC[C@@](C)(C=C)/C=C/C1=CC=C(C=C1)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401035664 | |
| Record name | Bakuchiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401035664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10309-37-2 | |
| Record name | (+)-Bakuchiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10309-37-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bakuchiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010309372 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bakuchiol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16102 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Bakuchiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401035664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BAKUCHIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OT12HJU3AR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


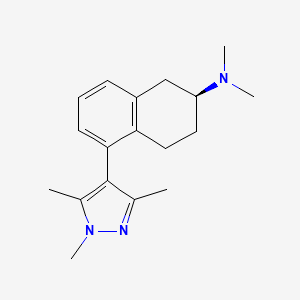
![4-[1-(2-Cyclobutyl-6,6-dioxo-5,7-dihydrothieno[3,4-d]pyrimidin-4-yl)piperidin-4-yl]butanoic acid](/img/structure/B1667632.png)

![3-(3H-benzimidazol-5-yl)-5-[3-(trifluoromethyl)-4-[(2S)-1,1,1-trifluoropropan-2-yl]oxyphenyl]-1,2,4-oxadiazole;hydrochloride](/img/structure/B1667636.png)
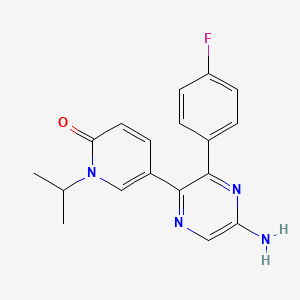
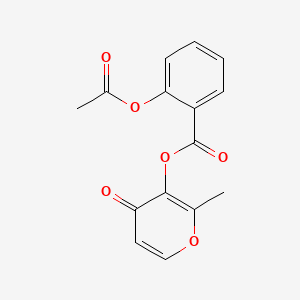
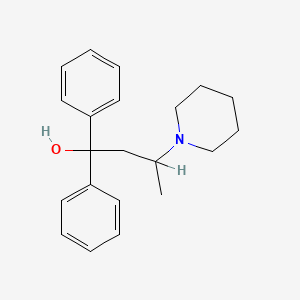

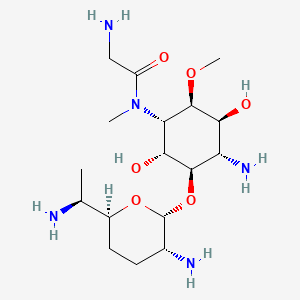

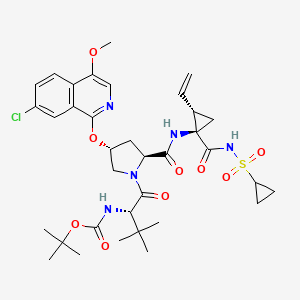
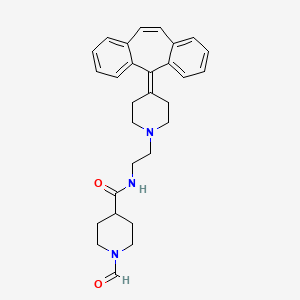
![1-formyl-N-[2-[4-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)piperidin-1-yl]ethyl]piperidine-4-carboxamide;hydrochloride](/img/structure/B1667653.png)
